molecular formula C12H20O3 B12324248 (R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid

(R)-7-(3-hydroxycyclopent-1-enyl)heptanoic acid

Cat. No.: B12324248
M. Wt: 212.28 g/mol
InChI Key: PUSJEQRDMRSUMT-LLVKDONJSA-N
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Description

®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is a chiral compound with significant importance in organic chemistry and medicinal chemistry. This compound is known for its unique structure, which includes a cyclopentene ring fused with a heptanoic acid chain, making it a valuable intermediate in the synthesis of various biologically active molecules.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid typically involves enantioselective reactions to ensure the desired chirality. One common method is the enantioselective addition of arylboronic acids to N-heteroaryl ketones, which provides access to chiral α-heteroaryl tertiary alcohols . This reaction is catalyzed by rhodium and employs the WingPhos ligand, which is crucial for achieving high enantioselectivity and yield.

Industrial Production Methods

Industrial production of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid often involves large-scale enantioselective synthesis using environmentally friendly catalysts. The use of solid acid catalysts for esterification reactions is one such method, which offers improved selectivity and reduced environmental impact . Additionally, the resolution of racemic mixtures through diastereomeric salt formation and subsequent separation is another approach used in industrial settings .

Chemical Reactions Analysis

Types of Reactions

®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming secondary alcohols.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophiles like hydroxide ions (OH-) and alkoxide ions (RO-) are commonly employed.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of secondary alcohols.

    Substitution: Formation of substituted cyclopentene derivatives.

Scientific Research Applications

®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and chiral compounds.

    Biology: Studied for its potential role in biochemical pathways and as a building block for biologically active molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals .

Mechanism of Action

The mechanism of action of ®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as an enzyme inhibitor or modulator, affecting various biochemical processes. For example, it may inhibit histone deacetylases, leading to changes in gene expression and cellular functions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

®-(+)-3-Hydroxy-5-oxo-1-cyclopentene-1-heptanoic acid is unique due to its specific cyclopentene-heptanoic acid structure, which imparts distinct chemical reactivity and biological activity. Its ability to undergo various enantioselective reactions and its potential therapeutic applications make it a valuable compound in both research and industry.

Properties

Molecular Formula

C12H20O3

Molecular Weight

212.28 g/mol

IUPAC Name

7-[(3R)-3-hydroxycyclopenten-1-yl]heptanoic acid

InChI

InChI=1S/C12H20O3/c13-11-8-7-10(9-11)5-3-1-2-4-6-12(14)15/h9,11,13H,1-8H2,(H,14,15)/t11-/m1/s1

InChI Key

PUSJEQRDMRSUMT-LLVKDONJSA-N

Isomeric SMILES

C1CC(=C[C@@H]1O)CCCCCCC(=O)O

Canonical SMILES

C1CC(=CC1O)CCCCCCC(=O)O

Origin of Product

United States

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